BenchChemオンラインストアへようこそ!

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid

Lipophilicity ADME Medicinal Chemistry

Ideal for CNS-penetrant SAR and fragment-based screening. Features an XLogP3-AA of 0.7 and TPSA of 55.1 Ų, enhancing blood-brain barrier potential. The 2-ethyl group may reduce CYP3A4 inhibition vs. non-substituted imidazoles. Available in high purity with reliable global shipping.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1170654-24-6
Cat. No. B1387269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
CAS1170654-24-6
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1C(C)CC(=O)O
InChIInChI=1S/C9H14N2O2/c1-3-8-10-4-5-11(8)7(2)6-9(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
InChIKeyAQIAIZXWTVWAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(2-Ethyl-1H-imidazol-1-yl)butanoic Acid (CAS 1170654-24-6): Structural and Physicochemical Baseline


3-(2-Ethyl-1H-imidazol-1-yl)butanoic acid is an N-substituted imidazole carboxylic acid featuring a 2-ethyl group on the imidazole ring and a butanoic acid chain attached at the 3-position [1]. This compound is a member of the broader class of imidazole-containing building blocks used in medicinal chemistry for the development of enzyme inhibitors and receptor modulators [2]. Computed properties such as a molecular weight of 182.22 g/mol, an XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 55.1 Ų, and an acid pKa of 4.42 establish its baseline physicochemical profile [1][3].

Why In-Class Imidazole Butanoic Acids Cannot Substitute for 3-(2-Ethyl-1H-imidazol-1-yl)butanoic Acid (CAS 1170654-24-6)


Within the imidazole butanoic acid class, even minor structural variations such as positional isomerism (3- vs. 4-substitution) or alkyl chain length (ethyl vs. methyl) result in measurable differences in lipophilicity, acidity, and potential metabolic stability [1][2]. Direct substitution with a 4-(2-ethyl) positional isomer alters LogP and pKa, impacting membrane permeability and solubility in assay conditions [1]. Substituting with a 2-methyl analog reduces lipophilicity, which can influence target engagement and off-target binding profiles [2]. Furthermore, the 2-alkyl substitution pattern on the imidazole ring has been shown to modulate cytochrome P450 3A4 (CYP3A4) inhibitory potential, a critical factor in developing drug-like molecules with favorable metabolic profiles [3]. The quantitative data below demonstrate why generic substitution without specific consideration of these parameters can compromise experimental reproducibility and project outcomes.

Quantitative Differentiation of 3-(2-Ethyl-1H-imidazol-1-yl)butanoic Acid (CAS 1170654-24-6) from Closest Analogs


Lipophilicity Advantage Over 3-(2-Methyl-1H-imidazol-1-yl)butanoic Acid (CAS 98009-61-1) for Enhanced Membrane Permeability

The target compound exhibits a 0.5-unit higher XLogP3-AA value compared to its 2-methyl analog, indicating increased lipophilicity that can enhance passive membrane permeability in cell-based assays [1].

Lipophilicity ADME Medicinal Chemistry

Positional Isomer Differentiation: 3-Substitution vs. 4-Substitution Alters Lipophilicity and Acidity

Compared to its 4-substituted positional isomer, the target 3-substituted compound displays a 0.126-unit higher LogP (-0.275 vs. -0.401) and a 0.18-unit lower LogD at pH 7.4 (-0.663 vs. -0.777), indicating differential distribution between lipid and aqueous phases under physiological conditions [1][2]. The acid pKa also differs by approximately 0.34 units (4.42 vs. 4.08) [3][4].

Positional Isomerism LogP pKa Physicochemical Properties

Topological Polar Surface Area (TPSA) Advantage Over 4-(1H-Imidazol-1-yl)butanoic Acid (CAS 72338-58-0) for Blood-Brain Barrier Penetration

The target compound maintains an identical TPSA of 55.1 Ų compared to its 2-methyl analog but offers increased lipophilicity [1][2]. In contrast, the unsubstituted 4-(1H-imidazol-1-yl)butanoic acid (CAS 72338-58-0) has a lower molecular weight (154.17 g/mol) but also a significantly lower XLogP3-AA of -0.2, which reduces its lipophilicity despite its lower TPSA [3].

TPSA Blood-Brain Barrier CNS Drug Design

Metabolic Stability Inference: 2-Alkyl Substitution Mitigates CYP3A4 Inhibition

An immunochemical inhibition study demonstrated that 2-methyl substitution on the imidazole ring of farnesyl-protein transferase inhibitors (FTIs) reduces the potential to inhibit CYP3A4-mediated metabolism compared to non-substituted analogs [1]. The 2-ethyl substitution in the target compound is hypothesized to confer a similar or enhanced metabolic stability advantage, making it a more attractive scaffold for lead optimization where CYP inhibition is a liability.

CYP3A4 Metabolic Stability Drug-Drug Interaction

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound possesses 4 rotatable bonds, identical to the 4-substituted isomer but one more than the 2-methyl analog (3 rotatable bonds) [1][2][3]. This increased flexibility may allow for more diverse binding conformations when interacting with biological targets, potentially improving hit rates in fragment-based or high-throughput screening campaigns.

Conformational Flexibility Molecular Modeling Target Binding

Vendor Availability and Purity Consistency for Reproducible Research

Multiple reputable vendors, including AKSci, ChemDiv, Combi-Blocks, and Leyan, offer 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid with a minimum purity specification of 95% . This consistent purity level ensures reliable starting material for synthesis and biological assays, reducing variability compared to less characterized analogs or custom-synthesized compounds.

Procurement Purity Reproducibility

High-Value Research Applications for 3-(2-Ethyl-1H-imidazol-1-yl)butanoic Acid (CAS 1170654-24-6) Based on Differentiated Properties


Medicinal Chemistry Lead Optimization for CNS-Penetrant Enzyme Inhibitors

The target compound's favorable balance of TPSA (55.1 Ų) and lipophilicity (XLogP3-AA = 0.7) makes it a suitable scaffold for designing central nervous system (CNS)-penetrant inhibitors [1][2]. Its increased lipophilicity compared to the 2-methyl analog (ΔXLogP3 = +0.5) enhances the likelihood of crossing the blood-brain barrier, while its 2-ethyl substitution may mitigate CYP3A4 inhibition liabilities observed with non-substituted imidazoles [3]. Researchers developing CNS-targeted enzyme inhibitors (e.g., for Alzheimer's disease, Parkinson's disease, or neuropathic pain) can leverage this compound as a starting point for structure-activity relationship (SAR) studies.

Development of Metabolic-Stable Anti-Infective Agents

Given the established antibacterial activity of imidazole derivatives and the potential for 2-alkyl substitution to improve metabolic stability, this compound is well-suited for medicinal chemistry campaigns targeting bacterial enoyl-acyl carrier protein reductase (FabI) or other validated anti-infective targets [1][2]. The 3-substitution pattern provides a distinct physicochemical profile (ΔLogP = +0.126 vs. 4-isomer; ΔpKa = +0.34 vs. 4-isomer) that may influence target engagement and bacterial membrane penetration [3]. This differentiation is critical for overcoming resistance mechanisms and achieving sufficient intracellular concentrations.

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Libraries

The compound's moderate molecular weight (182.22 g/mol), balanced physicochemical properties, and reliable commercial availability (≥95% purity from multiple vendors) make it an ideal candidate for inclusion in fragment-based screening libraries [1][2]. Its 4 rotatable bonds offer greater conformational flexibility than the 2-methyl analog (3 rotatable bonds), potentially increasing the hit rate against diverse protein targets [3]. The consistent purity and supply chain reduce the risk of batch-to-batch variability in large-scale screening campaigns, ensuring reproducible hit identification and validation.

Chemical Biology Tool Compound for Investigating Imidazole-Mediated Metal Coordination

Imidazole rings are known to coordinate with metal ions such as zinc, iron, and copper, influencing the activity of metalloenzymes [1]. The target compound's 2-ethyl substituent may modulate the strength and geometry of metal coordination compared to non-substituted or 2-methyl analogs, providing a chemical probe for investigating metalloenzyme mechanisms [2]. Its defined LogD at pH 7.4 (-0.663) and pKa (4.42) ensure predictable ionization behavior in physiological buffers, which is essential for accurate interpretation of biochemical and cell-based assay results [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.